4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile
Overview
Description
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile is a useful research compound. Its molecular formula is C28H18N2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyamide Synthesis : Aromatic polyamides synthesized from compounds like 4,4′-(1,5-naphthalenedioxy)dibenzoic acid have inherent viscosities suitable for various applications due to their excellent properties (Hsiao & Chu, 1997).
Photochemical Reactions : Research indicates that 4-halobenzonitriles react with 1,1-diphenylethene to form adducts in methanol, hinting at a photochemical electron-transfer mechanism (Mangion & Arnold, 1999).
Polymer Applications : Synthesis of polymers with compounds like 4-tert-butylcatechol leads to materials with useful thermal stability, suited for applications in transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).
Optoelectronic and Photonic Properties : Certain benzonitrile derivatives exhibit promising properties for electronic and optoelectronic devices due to their sensitivity to solvents (Sıdır et al., 2021).
Fluorescence in Solution and Electrochemistry : Some compounds like Dibenzotetraphenylperiflanthene show high fluorescence in solution, reversible electrochemistry, and electrogenerated chemiluminescence, suggesting applications in various scientific fields (Debad et al., 1996).
Detection of Explosives and Antibiotics : A luminescent metal–organic framework based on a dicarboxyl-substituted tetraphenylethene ligand can efficiently detect nitro-containing explosives and antibiotics in aqueous media, highlighting its application in security and pharmaceutical analysis (Liu et al., 2018).
Electrochromic Applications : Polymers containing bithiophenes derivatives and 4-cyanotriphenylamine units demonstrate good electrochromic properties, making them suitable for electrochromic devices (Yang et al., 2014).
Explosives Detection : Hyperbranched poly(tetraphenylethene) is effective as a fluorescent chemosensor for explosives detection due to its high thermal stability and aggregation-induced emission (Hu et al., 2012).
Thermally Activated Delayed Fluorescence : The compound PyDCN is used as an acceptor in thermally activated delayed fluorescence materials, which are crucial for the development of blue and yellow TADF materials and All-TADF White OLEDs (Li et al., 2021).
Properties
IUPAC Name |
4-[(E)-2-(4-cyanophenyl)-1,2-diphenylethenyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H/b28-27+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMVEKBIIOGHRB-BYYHNAKLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C#N)/C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.